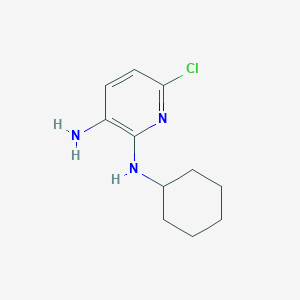
6-Chloro-N2-cyclohexylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N2-cyclohexylpyridine-2,3-diamine is an organic compound with the molecular formula C11H16ClN3 and a molecular weight of 225.71 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a cyclohexyl group attached to the nitrogen atom at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Chloro-N2-cyclohexylpyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with cyclohexylamine in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Chloro-N2-cyclohexylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
6-Chloro-N2-cyclohexylpyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-N2-cyclohexylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
6-Chloro-N2-cyclohexylpyridine-2,3-diamine can be compared with other similar compounds, such as:
2,4-Diamino-6-chloropyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and potential as anticancer agents.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have applications in medicinal chemistry and are studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and a cyclohexyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClN3 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
6-chloro-2-N-cyclohexylpyridine-2,3-diamine |
InChI |
InChI=1S/C11H16ClN3/c12-10-7-6-9(13)11(15-10)14-8-4-2-1-3-5-8/h6-8H,1-5,13H2,(H,14,15) |
InChI Key |
QJJODPUAZOEZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















